molecular formula C20H18F2N2O4S2 B2449339 N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 953943-83-4

N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No. B2449339
M. Wt: 452.49
InChI Key: CLNOJNFLBVRXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, also known as DFB or DFB-Br, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes such as signal transduction, gene expression, and cell proliferation.

Scientific Research Applications

Potential in Dipeptidyl Peptidase IV Inhibition

  • Derivatives of N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, including similar compounds, have been studied for their inhibitory effects on dipeptidyl peptidase IV (DPP-IV), which is significant in the treatment of type 2 diabetes. For instance, a compound with a structure closely related to the one demonstrated potent DPP-IV inhibitory activity, indicating potential therapeutic applications for diabetes management (Nitta et al., 2008).

Role in Matrix Metalloproteinase Inhibition

  • Compounds structurally similar to N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide have been synthesized for the inhibition of matrix metalloproteinases (MMPs). These inhibitors are crucial for understanding and potentially treating pathological processes where MMPs are upregulated, such as in certain cancers (Wagner et al., 2007).

Synthesis and Antitumor Activity

  • The synthesis of compounds with a similar structural framework has shown moderate antitumor activity against malignant tumor cells, suggesting a potential application in cancer research and therapy (Horishny & Matiychuk, 2020).

Antimicrobial and Antiviral Properties

  • Research on structurally related compounds has revealed antimicrobial and antiviral properties, suggesting that derivatives of N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide could potentially be effective in combating microbial and viral infections (Chen et al., 2010).

Potential in Antiulcer Medication

  • Derivatives of this compound have been explored as antiulcer agents, with some showing significant antisecretory activity against gastric acid secretion. This indicates potential use in developing treatments for ulcer-related conditions (Ueda et al., 1991).

Antitubercular Applications

  • Synthesized derivatives have been evaluated for antitubercular activity, with some showing significant effects against Mycobacterium tuberculosis, suggesting potential application in tuberculosis treatment (Ranjith et al., 2014).

properties

IUPAC Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O4S2/c1-28-14-5-7-15(8-6-14)30(26,27)10-2-3-19(25)24-20-23-18(12-29-20)16-9-4-13(21)11-17(16)22/h4-9,11-12H,2-3,10H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNOJNFLBVRXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

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